molecular formula C16H10KN2NaO7S2 B12690237 Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate CAS No. 83232-33-1

Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate

Cat. No.: B12690237
CAS No.: 83232-33-1
M. Wt: 468.5 g/mol
InChI Key: HJLBKTYQRKJYAL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate is a synthetic organic compound known for its vibrant color and complex structure. It is commonly used in various industrial applications, particularly as a dye and in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate typically involves the diazotization of aniline followed by coupling with 7-hydroxy-1,3-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH levels to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized as a dye in textiles and as a colorant in food and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant color properties. The molecular targets include various enzymes and proteins that interact with the azo and sulfonate groups. The pathways involved often relate to the compound’s ability to alter the pH and redox states within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate: Known for its specific azo bond and sulfonate groups.

    Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate: Similar in structure but may differ in the position of functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups that confer distinct chemical reactivity and stability. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in various applications.

Properties

CAS No.

83232-33-1

Molecular Formula

C16H10KN2NaO7S2

Molecular Weight

468.5 g/mol

IUPAC Name

potassium;sodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate

InChI

InChI=1S/C16H12N2O7S2.K.Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

HJLBKTYQRKJYAL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.